Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa chemical and physical properties
Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa chemical and physical properties
An In-depth Technical Guide to the Properties of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA
Structural Elucidation and Core Concepts
Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA is an organic salt composed of a protonated aminocyclopentanecarbonitrile cation and a trifluoroacetate anion. The nomenclature specifies the following key structural features:
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Cyclopentane Core: A five-membered aliphatic ring, which provides conformational rigidity compared to acyclic analogs. Such constrained structures are valuable in drug design for optimizing binding to biological targets.[1]
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Carbonitrile Group (-C≡N): A functional group that can act as a hydrogen bond acceptor and is a common feature in various pharmaceuticals.
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Amino Group (-NH₂): Present as an ammonium group (-NH₃⁺) in the salt form, it serves as a key site for hydrogen bonding and can be crucial for solubility and receptor interactions.
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"rel-(1S,2R)" Stereochemistry: This denotes the relative stereochemistry between the two stereocenters at positions 1 and 2 of the cyclopentane ring. The amino group and the carbonitrile group are in a trans configuration relative to each other.
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Trifluoroacetate (TFA) Counter-ion: TFA (CF₃COO⁻) is the conjugate base of trifluoroacetic acid, a strong acid.[2] TFA is frequently used in pharmaceutical sciences and peptide synthesis to form salts of basic compounds, often improving their crystallinity, stability, and solubility in organic solvents.[2]
Caption: Structure of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA.
Physicochemical Properties: An Inferential Analysis
| Property | Predicted Value / Description | Rationale / Reference |
| Molecular Formula | C₈H₁₁F₃N₂O₂ | Calculated from the sum of the cation (C₆H₁₁N₂⁺) and anion (C₂F₃O₂⁻). |
| Molecular Weight | 224.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid. | Inferred from the common appearance of amine TFA salts. |
| Melting Point | >100 °C (with decomposition) | Amine salts are typically crystalline solids with relatively high melting points. For example, a related Boc-protected cyclopentane carboxylic acid has a melting point of 99.0 °C. The TFA salt is expected to be higher. |
| Solubility | Soluble in water, methanol, and other polar protic solvents. Moderately soluble in polar aprotic solvents like acetonitrile and DMSO. Limited solubility in nonpolar solvents like diethyl ether and hexanes. | The ionic nature of the salt promotes solubility in polar solvents. The organic cyclopentane core allows for some solubility in less polar organic media. TFA itself is soluble in organic solvents.[2] |
| pKa (of conjugate acid) | ~9.0 - 10.0 | Estimated based on the typical pKa range for primary ammonium ions on an aliphatic ring. |
Anticipated Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation. The following section details the expected spectral characteristics for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3]
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¹H NMR:
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Cyclopentane Protons (δ 1.5-2.5 ppm): A series of complex, overlapping multiplets corresponding to the protons on the cyclopentane ring.
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Methine Protons (α-protons, δ ~3.0-4.0 ppm): Two distinct signals for the protons at C1 (adjacent to the nitrile) and C2 (adjacent to the ammonium group), shifted downfield due to the electron-withdrawing nature of the adjacent groups.
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Ammonium Protons (-NH₃⁺, δ 7.0-8.5 ppm): A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
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¹³C NMR: [4]
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Cyclopentane Carbons (δ 20-45 ppm): Signals corresponding to the three unsubstituted CH₂ carbons of the ring.
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Methine Carbons (α-carbons, δ ~45-60 ppm): Signals for the carbons bearing the nitrile and ammonium groups.
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Nitrile Carbon (-C≡N, δ ~115-125 ppm): A characteristic signal for the carbon of the nitrile group.
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TFA Carbons (δ ~116 ppm (q, J ≈ 290 Hz) and ~162 ppm (q, J ≈ 35 Hz)): Two quartets due to coupling with the three fluorine atoms, corresponding to the CF₃ and COO⁻ carbons, respectively.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[3][5]
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N-H Stretch (Ammonium): A broad absorption band in the range of 2800-3200 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
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C≡N Stretch (Nitrile): A weak to medium, sharp absorption peak around 2240-2260 cm⁻¹.
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C=O Stretch (Carboxylate): A very strong, characteristic absorption band around 1680 cm⁻¹.
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C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region, characteristic of the trifluoroacetate group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be the method of choice.
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Positive Ion Mode [M+H]⁺: The spectrum would show a prominent peak corresponding to the mass of the free base (cation), Rel-(1S,2R)-2-aminocyclopentanecarbonitrile. Expected m/z = 111.09.
Proposed Synthetic Pathway
While a specific published synthesis for this compound was not identified, a plausible and efficient route can be designed based on established chemical transformations, such as the Strecker amino acid synthesis.
Proposed Workflow: Modified Strecker Synthesis followed by Salt Formation
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Starting Material: 2-Oxocyclopentane-1-carbonitrile.
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Reductive Amination: The ketone is treated with an ammonia source (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride). This reaction forms the racemic cis and trans aminonitriles.
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Diastereomeric Resolution/Purification: The desired rel-(1S,2R) or trans diastereomer is separated from the cis isomer, typically using column chromatography.
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TFA Salt Formation: The purified aminonitrile free base is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and treated with one equivalent of trifluoroacetic acid. The TFA salt typically precipitates from the solution and can be isolated by filtration.
Caption: Proposed synthetic workflow for the target compound.
Potential Applications in Drug Discovery and Development
The structural features of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile suggest its utility as a building block in medicinal chemistry.
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Conformationally Constrained Scaffold: The rigid cyclopentane ring limits the number of accessible conformations. Incorporating such scaffolds into drug candidates can lead to higher binding affinity and selectivity for target proteins by reducing the entropic penalty of binding.[1]
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Peptidomimetic Design: As a constrained, non-proteinogenic amino acid analog, it can be used to design peptides or small molecules that mimic specific secondary structures, like β-turns.[1]
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Bioisostere for Other Groups: The nitrile group can serve as a bioisosteric replacement for a carbonyl group or other polar moieties, potentially improving metabolic stability or modifying electronic properties.
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Use as a TFA Salt: The use of the TFA salt is a common practice in early drug development. TFA salts often exhibit good handling properties, are typically crystalline, and have predictable solubility, which is advantageous for purification and formulation studies.[2]
Safety, Handling, and Storage
A comprehensive Safety Data Sheet (SDS) for this specific compound is not available. Therefore, a conservative approach to safety must be adopted based on the hazards of its components: aminonitriles and trifluoroacetic acid.
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Hazard Overview: The compound should be treated as toxic and corrosive. Trifluoroacetic acid is known to cause severe skin burns and eye damage.[6] Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[7][8]
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling: Avoid creating dust. Use with adequate ventilation. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
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First Aid Measures:
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Inhalation: Move to fresh air. Seek immediate medical attention.
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
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Conclusion
Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA represents a promising, albeit currently uncharacterized, chemical entity for applications in pharmaceutical research and development. This guide has provided a detailed, inferred profile of its chemical and physical properties based on established principles and data from analogous structures. The predicted spectroscopic data and proposed synthetic route offer a practical framework for its synthesis and experimental verification. As with any uncharacterized compound, all predicted properties and safety protocols should be validated through direct experimentation before use.
References
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Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022, November 27). MDPI. Retrieved from [Link]
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